3-(Tert-butoxy)cyclobutane-1-carboxylic acid

Physicochemical Property Lipophilicity Drug Design

Lead optimization programs often stall when polar hydroxyl or amino substituents compromise membrane permeability. 3-(tert-Butoxy)cyclobutane-1-carboxylic acid (CAS 2229193-84-2) solves this with a rigid cyclobutane core bearing a bulky tert-butoxy group that raises logP by 1.5-3.6 units over hydroxy/amino analogs without introducing H-bond donors. • XLogP3 1.1, TPSA 46.5 Ų - predictable lipophilicity for permeability tuning • Free carboxylic acid handle enables rapid ester/amide derivatization • 98% purity supports HPLC method development, LC-MS calibration, and impurity profiling Available in 50 mg-1 g quantities; immediate global dispatch for R&D procurement.

Molecular Formula C9H16O3
Molecular Weight 172.224
CAS No. 2229193-84-2
Cat. No. B2397633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-butoxy)cyclobutane-1-carboxylic acid
CAS2229193-84-2
Molecular FormulaC9H16O3
Molecular Weight172.224
Structural Identifiers
SMILESCC(C)(C)OC1CC(C1)C(=O)O
InChIInChI=1S/C9H16O3/c1-9(2,3)12-7-4-6(5-7)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11)
InChIKeyXXQQDDXBUSNVBQ-KNVOCYPGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Tert-butoxy)cyclobutane-1-carboxylic acid (CAS 2229193-84-2) Procurement Technical Overview


3-(Tert-butoxy)cyclobutane-1-carboxylic acid (CAS 2229193-84-2) is a cyclobutane-derived small molecule with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol [1]. It features a cis-configured cyclobutane core bearing a carboxylic acid group at the 1-position and a bulky tert-butoxy substituent at the 3-position . The tert-butoxy group imparts distinct physicochemical properties, including increased lipophilicity and steric hindrance, which differentiate this compound from smaller alkoxy- or hydroxy-substituted cyclobutane carboxylic acid analogs.

Why 3-(Tert-butoxy)cyclobutane-1-carboxylic acid Cannot Be Replaced by Other 3-Substituted Cyclobutane Carboxylic Acids


In-class substitution of 3-(tert-butoxy)cyclobutane-1-carboxylic acid with a smaller 3-substituent analog (e.g., hydroxy or amino) is not viable for applications requiring specific lipophilicity or steric profiles. The tert-butoxy group confers a calculated XLogP3 of 1.1 and a topological polar surface area (TPSA) of 46.5 Ų , whereas the corresponding 3-hydroxy analog exhibits an XLogP of -0.4 and TPSA of 57.5 Ų , and the 3-amino analog displays a CLogP of -2.494 [1]. These quantitative differences in partition coefficient and surface polarity translate to distinct behavior in membrane permeability, solubility, and target binding in biological systems, precluding direct interchangeability.

Quantitative Differentiation of 3-(Tert-butoxy)cyclobutane-1-carboxylic acid from Closest Analogs


XLogP3 Lipophilicity Comparison: tert-Butoxy vs. Hydroxy and Amino Analogs

The target compound exhibits a calculated XLogP3 of 1.1, indicative of moderate lipophilicity . In contrast, the 3-hydroxy analog (3-hydroxycyclobutane-1-carboxylic acid) displays a significantly lower XLogP of -0.4 , while the 3-amino analog (3-aminocyclobutane-1-carboxylic acid) is substantially more hydrophilic with a CLogP of -2.494 [1]. This quantitative difference of 1.5 to 3.6 log units reflects the ability of the tert-butoxy group to enhance membrane permeability and influence distribution profiles.

Physicochemical Property Lipophilicity Drug Design

Topological Polar Surface Area (TPSA) Comparison: tert-Butoxy vs. Hydroxy Analog

The target compound has a TPSA of 46.5 Ų . The 3-hydroxy analog (3-hydroxycyclobutane-1-carboxylic acid) exhibits a higher TPSA of 57.5 Ų . The 11.0 Ų reduction in polar surface area conferred by the tert-butoxy group correlates with improved passive membrane diffusion potential and may reduce the risk of P-glycoprotein efflux.

Polar Surface Area Drug-Likeness Bioavailability

Steric Bulk and Conformational Rigidity: tert-Butoxy vs. Smaller Substituents

The tert-butoxy group introduces substantial steric bulk and restricts conformational flexibility of the cyclobutane ring compared to smaller substituents such as hydroxy or methoxy. While direct quantitative data for the target compound is limited, analogous cyclobutane carboxylic acids bearing tert-butoxycarbonyl (Boc) or tert-butoxy groups are reported to exhibit enhanced thermal stability and reduced volatility . The cyclobutane scaffold itself contributes to conformational rigidity, a property that is further accentuated by the bulky tert-butoxy substituent . In contrast, 3-hydroxy and 3-amino analogs lack this steric shielding, which can influence reactivity and selectivity in synthetic transformations.

Steric Hindrance Conformational Restriction Structure-Activity Relationship

Purity Grade Comparison: 98% vs. Standard 95% Specifications

The target compound is available at a purity of 98% as reported by multiple vendors for the specific cis-isomer . This exceeds the typical 95% purity specification for generic 3-substituted cyclobutane carboxylic acid building blocks, such as 3-hydroxycyclobutane-1-carboxylic acid (≥95%) and 3-aminocyclobutane-1-carboxylic acid (≥95%) . The higher purity grade reduces the risk of impurities affecting reaction yields, analytical results, or biological assay outcomes.

Chemical Purity Quality Control Reproducibility

Recommended Research Applications for 3-(Tert-butoxy)cyclobutane-1-carboxylic acid (CAS 2229193-84-2)


Medicinal Chemistry: Lipophilicity Modulation and ADME Optimization

The calculated XLogP3 of 1.1 and TPSA of 46.5 Ų make this compound a suitable building block for introducing a moderately lipophilic, sterically hindered motif into lead compounds. It can be used to systematically increase logP by 1.5 to 3.6 units relative to hydroxy or amino analogs [1], thereby optimizing membrane permeability and distribution without introducing additional hydrogen bond donors.

Structure-Activity Relationship (SAR) Studies: Probing Steric and Conformational Constraints

The rigid cyclobutane core combined with the bulky tert-butoxy group offers a unique scaffold for evaluating binding pocket steric tolerance. Derivatives of this compound can be employed to differentiate between flexible and constrained analogs in target engagement assays .

Synthetic Intermediate for Complex Cyclobutane-Containing Molecules

The carboxylic acid handle allows for facile derivatization to esters, amides, or other functional groups, enabling incorporation of the tert-butoxy-cyclobutane motif into larger molecular architectures. This is particularly relevant in the synthesis of conformationally restricted peptidomimetics or spirocyclic drug candidates .

Analytical Method Development and Quality Control

The availability of this compound at 98% purity makes it a suitable reference standard for HPLC method development, LC-MS calibration, and impurity profiling in synthetic workflows involving cyclobutane carboxylic acid derivatives.

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